Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Calcium channel antagonism 1,4-Dihydropyridine SAR Cardiovascular pharmacology

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 53274-27-4) is a Hantzsch-type 1,4-dihydropyridine (DHP) bearing a quinolin-4-yl substituent at the C-4 position. It belongs to the dialkyl 1,4-dihydro-2,6-dimethyl-4-(heteroaryl)-pyridine-3,5-dicarboxylate series and has been evaluated as a calcium channel antagonist.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 53274-27-4
Cat. No. B12891527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS53274-27-4
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C
InChIInChI=1S/C22H24N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12,20,24H,5-6H2,1-4H3
InChIKeyOFJZJRDAAXGCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 53274-27-4): A C-4 Quinoline-Substituted 1,4-Dihydropyridine


Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 53274-27-4) is a Hantzsch-type 1,4-dihydropyridine (DHP) bearing a quinolin-4-yl substituent at the C-4 position [1]. It belongs to the dialkyl 1,4-dihydro-2,6-dimethyl-4-(heteroaryl)-pyridine-3,5-dicarboxylate series and has been evaluated as a calcium channel antagonist [2].

Why 1,4-Dihydropyridine Calcium Channel Blockers Cannot Be Interchanged: The Case of Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate


Within the 1,4-dihydropyridine class, pharmacological activity is exquisitely sensitive to the nature of the C-4 substituent. Replacing the 2-nitrophenyl group of nifedipine with a quinolin-4-yl moiety yields an approximately 8-fold reduction in calcium channel antagonist potency [1]. In contrast, introducing a C-4 1-oxido-4-pyridinyl substituent entirely abolishes calcium channel antagonist activity [1]. These steep structure-activity relationships demonstrate that even structurally similar DHP analogs cannot be assumed to be functionally interchangeable, and selection must be guided by specific substituent-driven pharmacological profiles.

Comparative Quantitative Evidence for Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate vs. Nifedipine and Heteroaryl Analogs


Calcium Channel Antagonist Potency: 8-Fold Weaker than Nifedipine

In a direct head-to-head study, the diethyl ester analog with a C-4 quinolin-4-yl substituent (compound 6a) was found to be approximately 8-fold less potent as a calcium channel antagonist than the reference drug nifedipine [1]. This provides a quantitative benchmark for the magnitude of activity shift caused by replacing the classical 2-nitrophenyl group with a quinolin-4-yl heterocycle.

Calcium channel antagonism 1,4-Dihydropyridine SAR Cardiovascular pharmacology

C-4 Substituent Selectivity: Quinolin-4-yl vs. 1-Oxido-4-pyridinyl

The same study demonstrated that while the C-4 quinolin-4-yl analog (6a) retains measurable calcium channel antagonist activity, the corresponding C-4 1-oxido-4-pyridinyl analog completely abolishes activity [1]. This direct intra-study comparison establishes that the quinoline ring system is a minimal structural requirement for retaining any calcium channel antagonist activity in this heteroaryl-DHP series.

Heteroaryl substituent effects DHP structure-activity relationship Calcium channel modulator design

Quinoline Nitrogen Position Is Not a Determinant of Potency: 4-Quinolinyl vs. 8-Quinolinyl

Compounds 6a (C-4 4-quinolinyl) and 6b (C-4 8-quinolinyl) were found to be equipotent as calcium channel antagonists [1]. This finding indicates that the spatial position of the quinoline nitrogen atom relative to the dihydropyridine core does not influence calcium channel antagonist activity, distinguishing this series from regioisomer-sensitive DHP subclasses.

Quinoline regioisomer comparison DHP SAR Calcium channel antagonist

Ester Size–Potency Relationship: Diethyl Esters vs. Larger Alkyl Esters

The SAR analysis within the same publication indicates that increasing the size of the C-3 and C-5 alkyl ester substituents decreases calcium channel antagonist potency [1]. While exact IC50 values for the diethyl vs. dimethyl or dipropyl analogs are not provided in the abstract, this class-level trend suggests that the diethyl ester congener (6a) occupies an intermediate position in the potency spectrum—less potent than the dimethyl ester but more potent than larger alkyl ester derivatives.

Alkyl ester SAR DHP pharmacokinetics Calcium channel antagonist design

Optimal Research and Industrial Use Cases for Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate


Calcium Channel Antagonist SAR Probe for C-4 Heteroaryl-DHP Series

This compound serves as a defined potency benchmark (approximately 8-fold weaker than nifedipine) in structure-activity relationship studies investigating the effect of C-4 heteroaryl substituents on calcium channel antagonist activity [1]. Its equipotency with the 8-quinolinyl analog [1] makes it a suitable reference point for exploring regioisomeric effects in quinoline-DHP hybrids.

Reference Compound for Evaluating Ester Size–Potency Trade-offs in DHP Library Design

As a diethyl ester congener, this compound exemplifies the intermediate potency range within the alkyl ester SAR series [1]. It can be used as a comparator when synthesizing and screening DHP libraries with varied ester functionalities, helping to map the potency–lipophilicity landscape for lead optimization.

Negative Control for Calcium Channel Antagonist Selectivity Panels

Given its approximately 8-fold lower potency relative to nifedipine [1], this compound can function as a moderate-activity control in calcium channel antagonist selectivity assays, helping to establish assay windows and validate the sensitivity of screening platforms to detect graded antagonist activity.

Synthetic Intermediate for Further Functionalization via the Quinoline Moiety

The quinolin-4-yl substituent provides a handle for further chemical modification (e.g., N-oxidation, quaternization, or metal coordination). The established SAR showing that N-oxidation of a related pyridinyl analog abolishes activity [1] highlights the value of this compound as a starting scaffold for probing the electronic requirements of the C-4 heteroaryl binding pocket.

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